6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a diverse array of functional groups, including a fluorophenyl group, a thiophene ring, and a piperidine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity, which makes it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, involving the condensation of formaldehyde, a secondary amine, and a ketone.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reactions: The piperidine intermediate is then coupled with the thiophene derivative using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Formation of the Pyridazinone Core: The final step involves the cyclization to form the pyridazinone core, which can be achieved through a condensation reaction involving hydrazine and a diketone precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, hydrogen peroxide (H2O2)
Reducing Agents: NaBH4, LiAlH4
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and the challenge it presents in synthetic organic chemistry. It serves as a model compound for developing new synthetic methodologies and for studying reaction mechanisms.
Biology
Biologically, 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific enzymes or receptors, potentially leading to the development of new medications for various diseases.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its diverse functional groups make it a versatile building block for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, inhibiting or modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the piperidine and thiophene rings might contribute to the overall binding specificity and stability.
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one: Similar structure with a chlorine atom instead of fluorine.
6-(4-Methylphenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one: Similar structure with a methyl group instead of fluorine.
6-(4-Bromophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 6-(4-Fluorophenyl)-2-{[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve its binding affinity to biological targets, and alter its electronic properties, making it distinct from its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[[1-(thiophene-3-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-18-3-1-16(2-4-18)19-5-6-20(26)25(23-19)13-15-7-10-24(11-8-15)21(27)17-9-12-28-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIPMAGVXOVTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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